Xanthine Oxidase Inhibition: m-Coumaric Acid Outperforms Caffeic and p-Coumaric Acid in a Direct Head-to-Head Comparison
In a structure–activity relationship study of caffeic acid analogues assayed against xanthine oxidase, m-coumaric acid (IC₅₀ = 63.31 µM) displayed the strongest inhibitory activity, exceeding that of caffeic acid (IC₅₀ = 74.6 µM) and p-coumaric acid (IC₅₀ = 111.09 µM) [1]. The inhibition by m-coumaric acid was uncompetitive with respect to the substrate xanthine, with an inhibition constant Ki of 21.568 µM [1]. This rank order is notable because it inverts the typical assumption that catechol-bearing HCAs are universally more potent.
| Evidence Dimension | Xanthine oxidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 63.31 µM; Ki = 21.568 µM (uncompetitive) |
| Comparator Or Baseline | Caffeic acid IC₅₀ = 74.6 µM; p-coumaric acid IC₅₀ = 111.09 µM |
| Quantified Difference | m-coumaric acid is 1.18-fold more potent than caffeic acid and 1.75-fold more potent than p-coumaric acid |
| Conditions | Xanthine oxidase activity assay using xanthine as substrate; IC₅₀ values determined from dose–response curves |
Why This Matters
For labs evaluating XO inhibitors for hyperuricemia or gout research, m-coumaric acid provides a structurally simpler scaffold with superior potency to the more heavily studied caffeic acid, offering a cleaner SAR starting point.
- [1] Chan, W.-S.; Wen, P.-C.; Chiang, H.-C. Structure-activity relationship of caffeic acid analogues on xanthine oxidase inhibition. Anticancer Res. 1995, 15, 2093–2096. PMID: 7645946. View Source
